2-(アミノスルホニル)安息香酸メチル

概要

説明

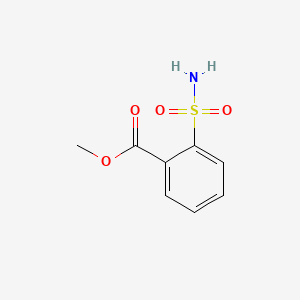

2-aminosulfonyl-benzoic acid methyl ester is a benzoate ester that is methyl benzoate substituted by a sulfamoyl group at position 2. It is a metabolite of the herbicide metsulfuron-methyl. It has a role as a marine xenobiotic metabolite. It is a benzoate ester, a sulfonamide and a methyl ester.

科学的研究の応用

ピラゾール-ベンゼンスルホンアミドの合成

2-(アミノスルホニル)安息香酸メチル: は、ピラゾール-ベンゼンスルホンアミドの合成に使用されます {svg_1} {svg_2} {svg_3}。これらの化合物は、抗炎症、鎮痛、解熱など、潜在的な薬理活性があるため注目されています。この文脈におけるスルホンアミド基の多様性は、さまざまな生物活性を持つさまざまな誘導体の作成を可能にします。

2-(1-フェニル-1H-ピラゾール-5-イル)ベンゼンスルホンアミドの調製

この化合物は、2-(1-フェニル-1H-ピラゾール-5-イル)ベンゼンスルホンアミドの調製における前駆体として役立ちます {svg_4} {svg_5} {svg_6}。これらの分子は、特にさまざまな生物学的経路を標的にする新しい治療薬の設計のための医薬品化学における潜在的な用途について研究されています。

合成調製のためのビルディングブロック

2-スルファモイル安息香酸メチル: は、さまざまな合成調製におけるビルディングブロックとして機能します {svg_7}。その分子構造により、有機合成において汎用性の高い中間体となり、幅広い化学物質の生成につながります。

除草剤の代謝産物

それは、除草剤メツルフロンメチルの代謝産物として特定されています {svg_8}。その挙動とその変換生成物を理解することは、環境モニタリングと除草剤使用の影響評価に不可欠です。

廃水処理における汚染物質

2-スルファモイル安息香酸メチル: は、都市廃水処理プラントに見られる汚染物質として分類されます {svg_9}。その環境運命と影響に関する研究は、廃水からそのような汚染物質を除去するための戦略を開発するために重要です。

カーボンナノチューブの機能化

機能化されたカーボンナノチューブ(CNT)は、水浄化、薬物送達、材料および生物医学の分野で応用されています {svg_10}。検索結果では直接言及されていませんが、2-スルファモイル安息香酸メチルの化学反応性は、CNTの機能化プロセスで潜在的な用途を示唆しており、これにより、これらの用途のための特性を向上させることができます。

生物活性

Methyl 2-(aminosulfonyl)benzoate, also known as methyl 2-sulfamoylbenzoate, is a sulfonamide derivative that has garnered attention for its biological activity, particularly in pharmacology and environmental science. This article delves into the compound's synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Synthesis

Methyl 2-(aminosulfonyl)benzoate has the molecular formula and a molecular weight of approximately 215.22 g/mol. The compound is synthesized through various methods, typically involving the reaction of benzoic acid derivatives with sulfonamide reagents. One common synthetic route includes the use of ammonium hydroxide in acetonitrile under controlled temperatures to achieve high yields of the desired product .

Antimicrobial Properties

Research indicates that methyl 2-(aminosulfonyl)benzoate exhibits significant antimicrobial activity. For instance, it has been studied for its efficacy against various bacterial strains, including those resistant to common antibiotics. The compound's mechanism of action is believed to involve inhibition of bacterial enzyme systems essential for cell wall synthesis .

- Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Methyl 2-(aminosulfonyl)benzoate has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in treating inflammatory diseases .

Environmental Impact

In environmental science, methyl 2-(aminosulfonyl)benzoate is recognized as a degradation product of certain sulfonylurea herbicides, such as metsulfuron-methyl. Its presence in soil and water systems has raised concerns regarding potential ecological effects. Research shows that while it can decompose into less harmful substances, its persistence in the environment necessitates monitoring .

Case Studies

- Antibacterial Activity Study : A study published in the Journal of Antibiotics reported that methyl 2-(aminosulfonyl)benzoate demonstrated significant antibacterial activity against multidrug-resistant E. coli. The study concluded that this compound could serve as a lead for developing new antibiotics .

- Inflammation Model : In an animal model of arthritis, treatment with methyl 2-(aminosulfonyl)benzoate resulted in reduced swelling and joint inflammation compared to controls. This suggests potential therapeutic applications in chronic inflammatory conditions .

特性

IUPAC Name |

methyl 2-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-4-2-3-5-7(6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOOBQALJVLTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074062 | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57683-71-3 | |

| Record name | Methyl 2-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57683-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057683713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl o-sulphamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the research on synthesizing methyl 2-sulfamoylbenzoate using triphosgene?

A1: The research [] focuses on optimizing the synthesis of tribenuron-methyl, a widely used herbicide, with methyl 2-sulfamoylbenzoate being a key intermediate in the process. The study highlights the challenge of high triphosgene consumption due to its decomposition at elevated temperatures. By implementing a two-reactor system and adjusting reaction parameters, the researchers significantly reduced triphosgene usage and increased the yield of methyl 2-sulfamoylbenzoate. This optimization is crucial for cost-effectiveness and environmental friendliness in tribenuron-methyl production.

Q2: What information does the thermodynamic modelling study provide about methyl 2-sulfamoylbenzoate?

A2: While the abstract [] doesn't provide specific data, it indicates a study focusing on the solubility of methyl 2-sulfamoylbenzoate in sixteen different organic solvents across a range of temperatures. Understanding solubility is crucial for various aspects of chemical synthesis, purification, and potential formulation development. The study likely provides valuable data regarding the compound's behavior in different solvent systems, which is essential for optimizing reaction conditions and potentially predicting its behavior in various applications.

Q3: Are there any analytical methods mentioned for methyl 2-sulfamoylbenzoate?

A3: Although not explicitly stated, the optimization of the synthesis [] implies the use of analytical methods to monitor the reaction progress and determine the yield of methyl 2-sulfamoylbenzoate. Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed to track reaction progress and quantify the product in such synthetic procedures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。